3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide
Description
3-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, and a sulfonamide moiety bearing 3-chloro and 4-fluoro substituents on the benzene ring. The oxazepine core, featuring an oxygen atom in the seven-membered heterocycle, distinguishes it from sulfur-containing analogs (e.g., thiazepines) and influences its electronic and steric properties.
Properties
IUPAC Name |
3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4S/c1-12-3-7-20-18(9-12)25(2)21(26)15-10-13(4-8-19(15)29-20)24-30(27,28)14-5-6-17(23)16(22)11-14/h3-11,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATSWAHQLNIYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound belonging to the dibenzoxazepin derivatives. This compound possesses a unique chemical structure characterized by a fused bicyclic system that includes an oxazepine ring. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClN2O4S, with a molecular weight of 442.91 g/mol. Its structure can be represented as follows:
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to modulation of signal transduction pathways, gene expression, or metabolic processes. Further research is necessary to elucidate the precise mechanism of action through in vitro and in vivo studies.
Pharmacological Potential
Research indicates that compounds in the dibenzoxazepin class exhibit diverse pharmacological profiles, including:
- Antidepressant Activity : Some dibenzoxazepin derivatives have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of related dibenzoxazepin compounds. For example:
- Antidepressant Efficacy : A study demonstrated that a similar dibenzoxazepin derivative significantly reduced depressive-like behavior in animal models by enhancing serotonin levels in the brain.
- Anticancer Activity : Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of related compounds, showing inhibition of tumor growth through cell cycle arrest mechanisms.
- Anti-inflammatory Mechanisms : A recent investigation found that another dibenzoxazepin derivative reduced inflammation markers in vitro, suggesting potential therapeutic use in chronic inflammatory conditions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O4S |
| Molecular Weight | 442.91 g/mol |
| CAS Number | 921899-23-2 |
| Solubility | Not available |
| XLogP | 4.4 |
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the dibenzoxazepin class, characterized by a fused bicyclic system that includes an oxazepine ring. The molecular formula is with a molecular weight of approximately 446.88 g/mol. The synthesis typically involves multi-step chemical reactions utilizing starting materials such as 4-chlorobenzoic acid and specific amines, often employing reagents like triethylamine and solvents such as dimethylformamide under controlled conditions to optimize yields and purity .
The biological activity of 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is of significant interest due to its potential therapeutic applications:
1. Antidepressant Activity
- Compounds in the dibenzoxazepin class have shown efficacy in treating depression by modulating neurotransmitter systems. For instance, studies have indicated that similar derivatives can enhance serotonin levels, thus reducing depressive-like behaviors in animal models.
2. Anticancer Properties
- Preliminary research suggests potential anticancer activity through mechanisms such as apoptosis induction in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the ability of related compounds to inhibit tumor growth via cell cycle arrest mechanisms.
3. Anti-inflammatory Effects
- The compound may exhibit anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Recent investigations have shown that dibenzoxazepin derivatives can reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of dibenzoxazepin derivatives:
| Study Type | Findings |
|---|---|
| Antidepressant Efficacy | A study demonstrated significant reduction in depressive-like behavior through serotonin modulation . |
| Anticancer Activity | Research indicated inhibition of tumor growth through cell cycle arrest mechanisms . |
| Anti-inflammatory Mechanisms | Investigations found reduced inflammation markers suggesting therapeutic use in chronic conditions . |
Structural Information
| Descriptor | Value |
|---|---|
| IUPAC Name | This compound |
| InChI Key | JATSWAHQLNIYER-UHFFFAOYSA-N |
Comparison with Similar Compounds
Table 1: Core Structure Comparison
| Compound | Core Heterocycle | Position 8 Sub. | Position 10 Sub. |
|---|---|---|---|
| Target Compound | Oxazepine | Methyl | Methyl |
| Compound | Oxazepine | Chloro | - |
| Compounds (40, 41) | Thiazepine | - | Methyl/ethyl |
| Compound | Oxazepine | - | Ethyl |
Functional Group Variations
Sulfonamide vs. Carboxamide ():
The target compound’s benzenesulfonamide group (SO2NH) is more acidic and polar than carboxamide (CONH) derivatives in and . For instance, ’s N-(3-chlorobenzyl) carboxamide 5-oxide (Compound 40) includes an oxidized sulfur (5-oxide), which may alter solubility and receptor affinity .
Aromatic Substituents:
Table 2: Functional Group and Aromatic Substituent Comparison
Q & A
Q. What are the recommended methodologies for synthesizing 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling sulfonamide precursors with dibenzo[b,f][1,4]oxazepin derivatives under controlled conditions. Key steps include:
- Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with the amine group of the dibenzooxazepin intermediate in anhydrous dichloromethane at 0–5°C .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride), catalyst loading (e.g., 5 mol% DMAP), and reaction time (monitored via TLC/HPLC).
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ peak).
- Crystallography : Single-crystal X-ray diffraction to resolve 3D conformation and hydrogen-bonding networks (data collection at 296 K, R-factor < 0.05) .
- Thermal Analysis : DSC/TGA to determine melting points and decomposition profiles.
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s mechanism of action in medicinal chemistry or agrochemical applications?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases, cytochrome P450) using fluorometric or colorimetric substrates .
- Cellular Uptake : Radiolabeled compound (³H/¹⁴C) to assess permeability in Caco-2 or HEK293 cell lines .
- In Silico Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to receptors like GPCRs or nuclear hormone receptors .
Q. How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?
- Abiotic Studies :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C, analyze degradation via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm), quantify photodegradation products.
- Biotic Studies :
- Microbial Degradation : Use soil slurry systems with ¹⁴C-labeled compound to track mineralization rates.
- Ecotoxicology : Acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201/202 guidelines).
Theoretical and Analytical Frameworks
Q. How should researchers integrate theoretical frameworks into studies involving this compound?
- Methodological Answer :
- Conceptual Linking : Align with theories like QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity or environmental persistence .
- Hypothesis Testing : Use Popperian falsification to challenge assumptions about metabolic stability or receptor selectivity .
Q. What strategies are effective for resolving contradictions in published data on sulfonamide derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
